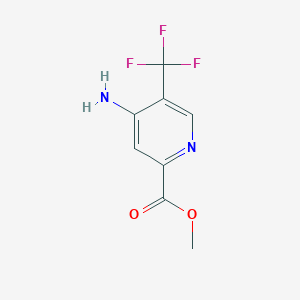

Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

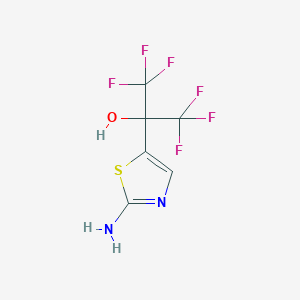

“Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate” is an organic compound with the molecular formula C8H7F3N2O2 . It is an off-white solid with a molecular weight of 220.15 . The compound is stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “this compound”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis involves various chemical reactions, including Pd-catalyzed coupling reactions and Chichibabin reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F3N2O2/c1-15-7(14)6-2-5(12)4(3-13-6)8(9,10)11/h2-3H,1H3,(H2,12,13) .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo a Chichibabin reaction to introduce an additional amine group in the para-position . The resulting product is employed in the synthesis of oral checkpoint kinase inhibitor for immunotherapy .Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 220.15 and is slightly soluble in water .Applications De Recherche Scientifique

Role in Formation of Food Toxicants

- The formation of certain heterocyclic amines like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) involves reactions of phenylacetaldehyde with creati(ni)ne, and it's suggested that lipids, similarly to carbohydrates, can contribute to the Strecker degradation of phenylalanine and the formation of formaldehyde, leading to the formation and fate of these toxicants (Zamora & Hidalgo, 2015).

Analysis in Biological Matrices, Food, and Beverages

- PhIP and its metabolites have been analyzed in various matrices, showcasing the utility of liquid chromatography coupled with mass spectrometry for sensitive and selective quantitative and qualitative analysis. This illustrates the importance of pyridine derivatives in understanding their biological effects and exposures (Teunissen et al., 2010).

Applications in Medicinal Chemistry

- Pyridine derivatives, such as the pyranopyrimidine core, are significant precursors in the medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. These derivatives have been synthesized using various catalysts highlighting their importance in the development of lead molecules (Parmar et al., 2023).

Mécanisme D'action

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of various active pharmaceutical ingredients .

Mode of Action

It’s known that the trifluoromethyl group in the compound can significantly impact its chemical reactivity and biological activity .

Biochemical Pathways

It’s known that the compound can be used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Pharmacokinetics

The compound’s molecular weight is 22015 , which may influence its bioavailability.

Result of Action

It’s known that the compound is used in the synthesis of various active pharmaceutical ingredients .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate. For instance, the compound should be stored at 0-8°C . Furthermore, the compound’s reactivity and biological activity can be influenced by the unique physicochemical properties of the fluorine atom .

Safety and Hazards

Orientations Futures

Trifluoromethylpyridines, such as “Methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate”, have been used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Propriétés

IUPAC Name |

methyl 4-amino-5-(trifluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7(14)6-2-5(12)4(3-13-6)8(9,10)11/h2-3H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRMQIUQOAIEPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C(=C1)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2411592.png)

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2411596.png)

![N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411599.png)

![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)

![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2411601.png)